molecular formula C20H20N4O4 B11304567 N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

Cat. No.: B11304567
M. Wt: 380.4 g/mol
InChI Key: QBQLWFASYSXJCV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and triazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide typically involves multiple steps. One common approach is the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with formamide to yield the triazine ring. The final step involves the acylation of the triazine derivative with 4-methoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is unique due to its triazine ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack the triazine ring or have different substituents, leading to variations in reactivity and biological activity.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanamide

InChI

InChI=1S/C20H20N4O4/c1-13(19(25)22-15-6-10-17(28-3)11-7-15)24-20(26)23-18(12-21-24)14-4-8-16(27-2)9-5-14/h4-13H,1-3H3,(H,22,25)

InChI Key

QBQLWFASYSXJCV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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